

# A Comparative Toxicological Analysis of Milbemycin and Avermectin Classes in Mammals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of the milbemycin and avermectin classes of macrocyclic lactones in mammals. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the relative safety and potential liabilities of these widely used antiparasitic agents.

## **Executive Summary**

The milbemycin and avermectin classes of macrocyclic lactones, while sharing a common ancestry from Streptomyces species and a primary mechanism of action against parasites, exhibit notable differences in their toxicological profiles in mammals. These differences are largely attributable to their interactions with the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier and their relative affinities for mammalian GABAA receptors. Generally, the milbemycin class, including moxidectin and milbemycin oxime, demonstrates a wider margin of safety in mammals compared to the avermectin class, which includes ivermectin and abamectin. This is particularly evident in animals with a defective ABCB1 (formerly MDR1) gene, which results in a non-functional P-gp transporter.

### **Mechanism of Toxicity**

Both avermectins and milbemycins exert their primary antiparasitic effect by potentiating glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[1]



In mammals, which lack GluCls, the primary target for toxicity is the gamma-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system (CNS).[2] Binding of these compounds to GABAA receptors enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of neurons, and subsequent CNS depression.[2][3]

The key differentiator in mammalian neurotoxicity is the role of the P-glycoprotein efflux pump. P-gp, located at the blood-brain barrier, actively transports a wide range of xenobiotics, including avermectins and milbemycins, out of the CNS.[2] In most mammals, this protective mechanism prevents these drugs from reaching toxic concentrations in the brain at therapeutic doses. However, certain individuals, notably specific dog breeds like Collies with a mutation in the ABCB1 gene, have a dysfunctional P-gp, rendering them highly susceptible to the neurotoxic effects of these compounds.[4]

Avermectins, particularly ivermectin, are potent substrates and inhibitors of P-gp.[2] In contrast, milbemycins, such as moxidectin, are generally poorer substrates for P-gp, which may contribute to their enhanced safety profile, even in P-gp deficient animals.[5]

## **Quantitative Toxicological Data**

The following tables summarize the acute oral toxicity (LD50) and No-Observed-Adverse-Effect-Levels (NOAELs) for representative compounds of the milbemycin and avermectin classes in various mammalian species.

Table 1: Acute Oral Toxicity (LD50) of Milberrycins and Avermectins in Mammals



| Compound<br>Class | Compound            | Species    | Oral LD50<br>(mg/kg) | Reference(s) |
|-------------------|---------------------|------------|----------------------|--------------|
| Milbemycin        | Milbemycin<br>Oxime | Mouse      | 722 - 946            | [6]          |
| Rat               | 532 - 863           | [6]        |                      |              |
| Dog               | >200                | [6]        |                      |              |
| Moxidectin        | Mouse               | 42 - 84    | <br>[7][8]           | _            |
| Rat               | 106                 | [7][8]     |                      |              |
| Avermectin        | Ivermectin          | Mouse      | 11.6 - 87.2          | [5]          |
| Rat               | 42.8 - 52.8         | [9]        |                      |              |
| Dog               | ~80                 | [5][10]    |                      |              |
| Abamectin         | Mouse               | 13.6 - >80 | [2][4]               | _            |
| Rat               | 10 - 11             | [4][11]    |                      | _            |
| Dog               | ~8                  | [2]        |                      |              |

Table 2: No-Observed-Adverse-Effect-Levels (NOAELs) of Milbemycins and Avermectins in Mammals



| Compound<br>Class | Compound                           | Species      | Study Type   | NOAEL<br>(mg/kg/day) | Reference(s |
|-------------------|------------------------------------|--------------|--------------|----------------------|-------------|
| Milbemycin        | Milbemycin<br>Oxime                | Rat          | 2-year Oral  | 1.93                 | [6]         |
| Moxidectin        | Rat                                | 2-year Oral  | 5.1          | [12]                 |             |
| Dog               | 1-year Oral                        | 1.15         | [12]         |                      |             |
| Avermectin        | Ivermectin                         | Dog          | 14-week Oral | 0.5                  | [5]         |
| Abamectin         | Rat                                | 2-year Oral  | 1.5          | [13]                 |             |
| Dog               | 1-year Oral                        | 0.25         | [11][13]     |                      |             |
| Rat               | Development<br>al<br>Neurotoxicity | 0.12 (LOAEL) | [14][15]     | _                    |             |
| Rat               | Reproductive<br>Toxicity           | 0.1          | [16]         | -                    |             |

### **Experimental Protocols**

The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

# Acute Oral Toxicity Testing (based on OECD 420: Fixed Dose Procedure)

This method is designed to determine the acute oral toxicity of a substance.

- Animal Model: Typically, young adult rats (8-12 weeks old) of a standard strain are used.[17]
   [18]
- Housing: Animals are housed in controlled conditions with respect to temperature (22  $\pm$  3 °C), humidity (30-70%), and light-dark cycle (12 hours light/12 hours dark).[19]



- Dosing: The test substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing (e.g., overnight for rats).[17][19]
- Dose Levels: A sighting study is first conducted with a single animal to determine the
  appropriate starting dose for the main study. In the main study, groups of at least 5 animals
  (usually females) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000
  mg/kg).[17][20]
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[17]
   A gross necropsy is performed on all animals at the end of the study.[21]

### **Neurotoxicity Studies (based on OECD 424)**

These studies are designed to detect and characterize the potential neurotoxic effects of a substance.

- Animal Model: The rat is the preferred species.[7][22]
- Dosing: The test substance is administered repeatedly, often for 28 or 90 days, typically via the diet, drinking water, or gavage.[23]
- Assessments: A functional observational battery (FOB) is performed to assess changes in autonomic function, neuromuscular function, and sensorimotor function. This includes observations of posture, gait, reactivity to stimuli, and grip strength. Motor activity is also quantified.[7]
- Neuropathology: At the end of the study, a detailed histopathological examination of the central and peripheral nervous systems is conducted.[15]

# Developmental and Reproductive Toxicity (DART) Studies

DART studies are designed to evaluate the potential effects of a substance on reproduction and development.



- Prenatal Developmental Toxicity Study (based on OECD 414): This study assesses the
  effects of exposure during pregnancy on the dam and the developing fetus. The test
  substance is administered from implantation to the day before caesarean section. Endpoints
  include maternal clinical signs, body weight, food consumption, and detailed examination of
  the fetuses for external, visceral, and skeletal abnormalities.[4][6]
- Two-Generation Reproduction Toxicity Study (based on OECD 416): This study evaluates the effects of the test substance on all aspects of the reproductive cycle over two generations. The substance is administered to the parental (F0) generation before mating and throughout mating, gestation, and lactation. The first-generation (F1) offspring are then selected and dosed through to the production of the second (F2) generation. Endpoints include reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.[1][3][24]

# Visualizations Signaling Pathway of Macrocyclic Lactone Neurotoxicity in Mammals```dot





Click to download full resolution via product page

Caption: Workflow for an acute oral toxicity study (OECD 420).

#### Conclusion

The available toxicological data indicate that the milbemycin class of macrocyclic lactones generally possesses a higher safety margin in mammals compared to the avermectin class. This is primarily attributed to differences in their interaction with the P-glycoprotein efflux transporter at the blood-brain barrier. While both classes can induce neurotoxicity at high doses



through their action on GABAA receptors, the risk is more pronounced with avermectins, especially in P-gp deficient animals. This comparative analysis, supported by quantitative toxicity data and an overview of standardized testing protocols, should serve as a valuable resource for professionals in the fields of drug development, veterinary medicine, and toxicology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. oecd.org [oecd.org]
- 2. OECD Guideline 420: Acute oral Toxicity Fixed Dose Procedure | PPTX [slideshare.net]
- 3. Reproductive toxicity two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of toxicosis induced by high-dose administration of milbemycin oxime in collies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. 855. Moxidectin (WHO Food Additives Series 36) [inchem.org]
- 13. EXTOXNET PIP ABAMECTIN [extoxnet.orst.edu]
- 14. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]



- 15. oecd.org [oecd.org]
- 16. Federal Register :: Abamectin; Pesticide Tolerances [federalregister.gov]
- 17. oecd.org [oecd.org]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. ecetoc.org [ecetoc.org]
- 20. oecd.org [oecd.org]
- 21. Acute Oral Toxicity test Fixed Dose Procedure (OECD 420: 2001). IVAMI [ivami.com]
- 22. oecd.org [oecd.org]
- 23. Subchronic neurotoxicity 90-day (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- To cite this document: BenchChem. [A Comparative Toxicological Analysis of Milbemycin and Avermectin Classes in Mammals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555666#comparative-toxicology-of-milbemycin-and-avermectin-classes-in-mammals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com